molecular formula C21H19N3O3 B5970880 2-METHOXY-4-({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)PHENYL METHYL ETHER

2-METHOXY-4-({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)PHENYL METHYL ETHER

Cat. No.: B5970880
M. Wt: 361.4 g/mol
InChI Key: XGMVNTALRMPIGY-UHFFFAOYSA-N
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Description

2-METHOXY-4-({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)PHENYL METHYL ETHER is a complex organic compound featuring a pyrrole and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-METHOXY-4-({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)PHENYL METHYL ETHER is unique due to its combination of a pyrrole and oxadiazole moiety, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-25-18-10-5-15(13-19(18)26-2)14-20-22-21(23-27-20)16-6-8-17(9-7-16)24-11-3-4-12-24/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMVNTALRMPIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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